molecular formula C11H9BrN2O2 B442410 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 387344-96-9

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No. B442410
CAS RN: 387344-96-9
M. Wt: 281.1g/mol
InChI Key: XEVVSARAJARMBB-UHFFFAOYSA-N
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Description

“4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is also available from Matrix Scientific .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the target molecules were synthesized by the reaction of aldehyde with the corresponding hydrazine in methanol and acetic acid as a catalyst .


Molecular Structure Analysis

The molecular structure of “4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid” is represented by the formula C11H9BrN2O2 .

Scientific Research Applications

Antileishmanial Agents

The pyrazole moiety is a significant pharmacophore in medicinal chemistry, and derivatives of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid have been explored for their potential as antileishmanial agents. Research has shown that certain 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives exhibit promising activity against Leishmania species, which cause the neglected disease leishmaniasis . These compounds could serve as prototypes for designing new molecules to combat this parasitic disease.

Synthesis of Bipyrazoles

This compound can be used as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are an important class of organic compounds that have various applications, including as ligands in coordination chemistry and as building blocks in organic synthesis.

Pharmaceutical Compounds

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of inhibitors that target different biological pathways, which is crucial for the discovery of new drugs .

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Studies have reported the synthesis of hydrazone derivatives that show activity against a range of Gram-positive and Gram-negative bacteria . This highlights the potential of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid derivatives in developing new antimicrobial agents.

Molecular Modeling

The compound’s derivatives have been subjected to molecular modeling to evaluate their interaction with biological targets. This in silico approach helps in understanding the binding affinity and mechanism of action, which is essential for rational drug design .

Material Science

The pyrazole ring in 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid can be used to create new materials with unique properties. For instance, it can be involved in the preparation of solid hexacoordinate complexes, which have applications in material science and catalysis .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVVSARAJARMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342898
Record name 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid

CAS RN

387344-96-9
Record name 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 387344-96-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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